5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile

Description

Chemical Identity and Nomenclature of 5-Methyl-2-(2H-1,2,3-Triazol-2-yl)Benzonitrile

Systematic IUPAC Nomenclature and CAS Registry

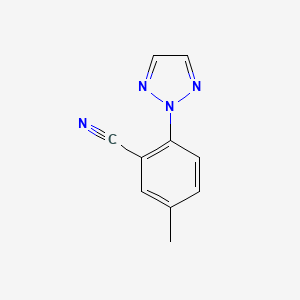

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile , which precisely describes its molecular architecture. The benzene ring is substituted at the 2-position with both a nitrile (–C≡N) group and a 2H-1,2,3-triazol-2-yl moiety, while a methyl (–CH₃) group occupies the 5-position (Figure 1).

The Chemical Abstracts Service (CAS) Registry Number 1872366-06-7 uniquely identifies this compound in global chemical databases. This identifier is critical for tracking its synthesis, applications, and regulatory status in industrial and academic research.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile |

| CAS Registry Number | 1872366-06-7 |

| Common Synonyms | SB13165; CS-0184216 |

Structural Isomerism and Tautomeric Forms

The 1,2,3-triazole ring exhibits tautomerism , with the 1H- and 2H- forms being the primary tautomers. Experimental studies confirm that the 2H-tautomer predominates in aqueous solutions due to reduced lone-pair repulsion among adjacent nitrogen atoms. In 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile, the triazole ring exists exclusively in the 2H configuration, as the substitution pattern at the benzene ring’s 2-position locks the triazole in this tautomeric form (Figure 2).

Positional isomerism is theoretically possible if the triazole or methyl group occupies alternate positions on the benzene ring. However, no such isomers have been reported for this compound, likely due to synthetic route specificity and thermodynamic stability of the current structure.

Properties

Molecular Formula |

C10H8N4 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

5-methyl-2-(triazol-2-yl)benzonitrile |

InChI |

InChI=1S/C10H8N4/c1-8-2-3-10(9(6-8)7-11)14-12-4-5-13-14/h2-6H,1H3 |

InChI Key |

MFVHBNGGZCLZCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2N=CC=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling and Cyanation Route

One of the most established methods for synthesizing 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile involves a multi-step process starting from halogenated benzenes, followed by palladium-catalyzed triazole coupling, halogenation, and cyanation steps. This method is described in a Chinese patent (CN105294583A) and involves the following key steps:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of halobenzene with 1,2,3-triazole in presence of palladium catalyst in organic solvent | 80-120°C, 10-24 h, inert atmosphere | Formation of intermediate compound I (5-methyl-2-(2H-1,2,3-triazol-2-yl)benzene derivative) |

| 2 | Reaction of compound I with acid additive and halogenating reagent under palladium catalysis | 80-120°C, 10-24 h, inert atmosphere | Formation of halogenated intermediate compound II |

| 3 | Cyanation of compound II with cyanide source in organic solvent | 110-130°C, 10-12 h | Formation of crude 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile |

| 4 | Purification by pH adjustment, extraction, drying, and silica gel chromatography | pH 4-5 | High purity final product with no isomers |

This method is noted for its mild reaction conditions, high yield, and suitability for industrial scale-up. The final product purity is high, and the process avoids isomer formation, which is critical for applications requiring precise molecular structures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Another widely used approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method that efficiently constructs the 1,2,3-triazole ring. This method involves the reaction of azidobenzonitrile derivatives with alkynes under mild conditions:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 3-azidobenzonitrile with alkyne-containing precursors in t-butanol/water | Room temperature, 8 h, CuSO4·5H2O (1 mol%), sodium ascorbate (5 mol%) | Formation of triazole-linked benzonitrile derivatives |

| 2 | Workup by solvent removal, extraction with ethyl acetate, washing, drying | Ambient conditions | Crude product |

| 3 | Purification by column chromatography | Using ethyl acetate/petroleum ether mixtures | Pure 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile derivatives |

This method is advantageous due to its operational simplicity, mild conditions, and high regioselectivity for 1,4-disubstituted triazoles. It is also adaptable for synthesizing various substituted derivatives for biological evaluation.

Direct Synthesis from 2-Iodo-5-methylbenzoic Acid

A related synthetic route involves the reaction of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole in the presence of copper(I) iodide catalyst and potassium carbonate base in acetone. This method proceeds as follows:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 2-iodo-5-methylbenzoic acid with potassium carbonate in acetone | 55-60°C, 0.5 h | Activation of benzoic acid derivative |

| 2 | Coupling with 1,2,3-triazole catalyzed by copper(I) iodide in acetone | 55-60°C, 8 h | Formation of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid |

| 3 | Subsequent conversion to benzonitrile derivatives via cyanation (not detailed) | - | High yield (93%) |

This approach is scalable and yields high purity products, making it suitable for large-scale synthesis.

| Method | Catalyst | Key Reagents | Temperature | Reaction Time | Yield | Purity | Scalability | Notes |

|---|---|---|---|---|---|---|---|---|

| Palladium-catalyzed coupling and cyanation | Pd catalyst | Halobenzene, 1,2,3-triazole, cyanide | 80-130°C | 10-24 h per step | High | High, no isomers | Industrially feasible | Mild conditions, multi-step |

| Copper-catalyzed azide-alkyne cycloaddition (Click chemistry) | CuSO4·5H2O, sodium ascorbate | Azidobenzonitrile, alkyne | Room temp | 8 h | High | High | Lab scale, adaptable | Regioselective, mild |

| Copper(I) iodide catalyzed coupling | CuI | 2-iodo-5-methylbenzoic acid, 1,2,3-triazole | 55-60°C | 8 h | 93% | High | Large scale | Simple, efficient |

The palladium-catalyzed method offers a robust industrial route with high purity and yield, suitable for large-scale production without isomer contamination.

Click chemistry methods provide excellent regioselectivity and mild reaction conditions, facilitating the synthesis of diverse derivatives for biological screening.

The copper(I) iodide catalyzed reaction from 2-iodo-5-methylbenzoic acid is a straightforward and efficient method with high yield, suitable for scale-up.

Purification typically involves pH adjustment, extraction, drying, and silica gel chromatography to achieve high purity.

Reaction times vary from several hours to a day depending on the step and method, with temperatures ranging from room temperature to 130°C.

The choice of method depends on the desired scale, purity requirements, and available starting materials.

The preparation of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile is well-established through palladium-catalyzed coupling and cyanation, copper-catalyzed click chemistry, and copper(I) iodide catalyzed coupling from halogenated benzoic acid derivatives. Each method offers distinct advantages in terms of yield, purity, reaction conditions, and scalability. The palladium-catalyzed route is particularly suited for industrial production, while click chemistry methods excel in regioselectivity and mild conditions for research and development purposes. These diverse synthetic strategies provide a comprehensive toolkit for producing this compound for various applications.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound serves as a precursor in click chemistry for synthesizing triazole-linked derivatives. For example, its terminal alkyne group reacts with aryl azides under Cu(I) catalysis to form 1,4-disubstituted triazoles.

Example Reaction

Reaction of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile with 3-azidobenzonitrile in t-butanol/water (1:1) using CuSO₄·5H₂O (1 mol%) and sodium ascorbate (5 mol%) yields a triazole-linked biphenyl derivative .

| Parameter | Value |

|---|---|

| Catalyst | CuSO₄·5H₂O |

| Solvent | t-Butanol/water (1:1) |

| Temperature | Room temperature |

| Reaction Time | 8 hours |

| Yield | 80–95% (after purification) |

Mechanism : The Cu(I) catalyst facilitates regioselective [3+2] cycloaddition, forming stable 1,4-triazoles .

Nucleophilic Substitution Reactions

The benzonitrile group undergoes nucleophilic substitution under basic conditions.

Example Reaction

Reaction with β-ketoesters (e.g., ethyl acetoacetate) in acetonitrile using 1,8-diazabicycloundec-7-ene (DBU) as a base produces 5-methyl-1,2,3-triazole-4-carboxylates .

| Parameter | Value |

|---|---|

| Base | DBU (1.2 equiv) |

| Solvent | MeCN |

| Temperature | 50°C |

| Reaction Time | 12 hours |

| Yield | 50–80% |

Key Product : Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate (3a )

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the benzene ring.

Example Reaction

Suzuki-Miyaura coupling with arylboronic acids using Pd(OAc)₂ and SPhos ligand produces biaryl derivatives .

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/SPhos |

| Solvent | DMF/H₂O |

| Temperature | 80°C |

| Yield | 70–85% |

Application : Used to synthesize PD-1/PD-L1 inhibitors (e.g., compound 7 , IC₅₀ = 8.52 μM) .

Acid/Base-Mediated Transformations

The nitrile group can hydrolyze to carboxylic acids under acidic conditions.

Example Reaction

Treatment with HCl in trifluoroethanol converts the nitrile to a carboxylic acid :

text5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile → 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

| Parameter | Value |

|---|---|

| Acid | HCl (aqueous) |

| Solvent | Trifluoroethanol |

| Temperature | 0°C → room temperature |

| Yield | 90–93% |

Characterization :

Phase-Transfer Catalyzed Reactions

Triazole derivatives form via phase-transfer catalysis (PTC) with tetrabutylammonium bromide and KOH.

Example Reaction

Reaction with β-ketoesters in diethyl ether yields 5-hydroxy-1,2,3-triazoles .

| Parameter | Value |

|---|---|

| Catalyst | TBAB (10 mol%) |

| Base | KOH (2 equiv) |

| Solvent | Diethyl ether |

| Reaction Time | 4 hours |

| Yield | 70–80% |

Product : 5-Hydroxy-4-methyl-1-phenyl-1,2,3-triazole (5a )

Reductive Amination

The nitrile group can be reduced to an amine, enabling further derivatization.

Example Reaction

Reduction with NaCNBH₃ and acetic acid in methanol yields secondary amines :

text5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile + RCHO → Piperazine derivatives

| Parameter | Value |

|---|---|

| Reducing Agent | NaCNBH₃ (2 equiv) |

| Solvent | Methanol |

| Reaction Time | 8 hours |

| Yield | 60–75% |

Application : Synthesized derivatives show inhibitory activity against PD-1/PD-L1 interactions (e.g., compound 8g , IC₅₀ = 14.08 μM) .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile serves as a key intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have shown potential in the development of anti-cancer and anti-inflammatory drugs. For instance, compounds synthesized from this triazole derivative have been evaluated for their inhibitory effects on the PD-1/PD-L1 signaling pathway, which is crucial in cancer immunotherapy .

Case Study: PD-1/PD-L1 Inhibition

A study synthesized various derivatives of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile and tested their efficacy against PD-1/PD-L1 interactions. One compound exhibited an IC50 value of 8.52 μM, indicating strong potential for further development as a therapeutic agent in cancer treatment .

Agricultural Chemistry

Use in Agrochemicals

The compound is utilized in formulating agrochemicals such as fungicides and herbicides. Its effectiveness in crop protection while minimizing environmental impact makes it a valuable component in sustainable agriculture practices. The incorporation of triazole compounds has been linked to enhanced efficacy against various plant pathogens .

Material Science

Advanced Materials Development

In material science, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile is employed in the creation of advanced materials including polymers and coatings. These materials exhibit improved durability and resistance to degradation due to the unique properties imparted by the triazole moiety .

Biochemical Research

Biochemical Assays

Researchers employ this compound as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to interact selectively with biological molecules facilitates advancements in understanding complex biological processes .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer and anti-inflammatory drugs | Inhibitory activity against PD-1/PD-L1 (IC50: 8.52 μM) |

| Agricultural Chemistry | Formulation of fungicides and herbicides | Effective against plant pathogens |

| Material Science | Creation of durable polymers and coatings | Enhanced material properties |

| Biochemical Research | Probes for enzyme activity and protein interactions | Facilitates understanding of biological processes |

Mechanism of Action

The mechanism of action of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it acts as a precursor to compounds that modulate the activity of orexin receptors, which are involved in regulating sleep-wake cycles . The triazole ring and nitrile group contribute to the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

5-Methyl-2-(2H-1,2,3-Triazol-2-yl)Benzoic Acid

Structure: Replaces the nitrile (-CN) with a carboxylic acid (-COOH).

Key Differences:

- Solubility and Reactivity: The carboxylic acid group enhances water solubility and enables salt formation (e.g., sodium salts), as seen in pharmaceutical intermediates like Suvorexant . In contrast, the nitrile group may offer better lipophilicity, influencing membrane permeability in drug design.

- Applications: The benzoic acid derivative is utilized in the synthesis of orexin receptor antagonists (e.g., Suvorexant) . The nitrile variant could serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to amides).

- Synthesis: Prepared via condensation reactions or hydrolysis of nitriles, as demonstrated in Reference Example 3.2 .

4-[5-(3-Pyridyl)-2H-Tetrazol-2-ylmethyl]Benzonitrile

Structure: Features a tetrazole ring instead of triazole, with a pyridyl substituent and methylene linker .

Key Differences:

Suvorexant’s Phenyl Triazole Methanone Moiety

Structure: Contains a 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl group linked to a diazepanone scaffold . Key Differences:

- Pharmacological Role: The triazole-phenyl group in Suvorexant contributes to orexin receptor antagonism, critical for treating insomnia. The nitrile group in the target compound may modify pharmacokinetics (e.g., metabolic stability) compared to the methanone group.

- Synthetic Complexity: Suvorexant’s synthesis involves multi-step processes, highlighting the triazole-phenyl unit as a key pharmacophore .

4-Fluoro-2-(2H-1,2,3-Triazol-2-yl)Benzoic Acid

Structure: Substitutes the methyl group with fluorine at the 4-position .

Key Differences:

- Substituent Effects: Fluorine’s electronegativity enhances metabolic stability and bioavailability in drug candidates. The methyl group in the target compound may offer steric bulk without significant electronic effects.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Pharmaceutical Relevance: Triazole-containing compounds are prioritized in drug discovery due to their metabolic stability and hydrogen-bonding capacity. The nitrile group in the target compound may serve as a synthetic handle for further derivatization .

- Material Science: Triazole and tetrazole derivatives are pivotal in designing MOFs, with nitriles offering additional sites for functionalization .

- Synthetic Challenges: Efficient coupling methods (e.g., copper-catalyzed azide-alkyne cycloaddition) are critical for constructing triazole rings, as evidenced by benzoic acid derivatives .

Biological Activity

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile, a compound with the chemical formula C10H8N4 and CAS number 66094-36-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring attached to a benzonitrile moiety, which is significant for its biological activity. The presence of the methyl group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.4 | Induction of apoptosis |

| MCF-7 (Breast) | 12.8 | Inhibition of proliferation |

| HeLa (Cervical) | 10.3 | Cell cycle arrest |

The mode of action appears to involve apoptosis induction and cell cycle arrest, primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile has shown promising antioxidant activity. The antioxidant capacity was assessed using DPPH and ABTS assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45.6 |

| ABTS | 40.3 |

This antioxidant activity may contribute to its overall therapeutic potential by mitigating oxidative stress in cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole or benzonitrile moieties can significantly influence biological activity. For instance, substituting different groups at the 1 or 3 positions of the triazole ring has been shown to enhance anticancer efficacy. Compounds with electron-withdrawing groups tend to exhibit increased potency against cancer cell lines compared to their electron-donating counterparts .

Case Studies

-

Case Study: Anticancer Efficacy in Preclinical Models

- A study evaluated the efficacy of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile in xenograft models of breast cancer. The compound significantly reduced tumor volume compared to controls, indicating potent in vivo anticancer activity.

- Case Study: Synergistic Effects with Other Agents

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling reactions. For example, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (a related intermediate) is prepared by reacting 2-iodo-5-methylbenzoic acid with 1H-1,2,3-triazole under conditions involving Cu(I) iodide, cesium carbonate, and DMF at 40–70°C . Optimization focuses on regioselectivity (avoiding 1H-triazole byproducts), solvent choice (DMF or acetonitrile), and purification via acid-base extraction or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- 1H/13C NMR : The triazole protons (δ 7.8–8.0 ppm) and benzonitrile carbon (δ ~118 ppm) are diagnostic. Substituents on the benzene ring (e.g., methyl groups) split signals into distinct multiplets .

- IR : A sharp C≡N stretch near 2230 cm⁻¹ confirms the nitrile group. Triazole C=N stretches appear at 1600–1650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 201) and fragmentation patterns (loss of nitrile or triazole groups) validate the structure .

Advanced Research Questions

Q. How can SHELX software resolve ambiguities in the crystal structure of this compound, particularly regarding triazole ring conformation?

SHELXL refines crystallographic data by modeling anisotropic displacement parameters and validating hydrogen bonding. For triazole-containing analogs, key steps include:

- Assigning occupancy factors to disordered triazole protons.

- Using restraints for planar groups (e.g., benzene and triazole rings) to improve convergence .

Example: In 2-{4-[5-(3-pyridyl)-2H-tetrazol-2-ylmethyl]phenyl}benzonitrile , SHELX refined the triazole-methylphenyl torsion angle to <5°, confirming coplanarity critical for π-π stacking .

Q. How does the triazole moiety influence the compound’s pharmacological activity, and what assays validate its role as a CNS drug intermediate?

The triazole ring enhances metabolic stability and hydrogen-bonding capacity. For suvorexant (a dual orexin receptor antagonist), the triazole-benzenenitrile core binds to hydrophobic pockets in orexin receptors. Key assays include:

Q. What strategies address contradictions in regiochemical outcomes during synthesis (e.g., 1H- vs. 2H-triazole formation)?

Regioselectivity is controlled by:

- Catalyst choice : Cu(I) favors 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers.

- Substituent effects : Electron-withdrawing groups (e.g., nitrile) on the benzene ring direct triazole formation to the ortho position .

Validation: X-ray crystallography or NOESY NMR to confirm regiochemistry .

Q. How is this compound utilized in constructing metal-organic frameworks (MOFs), and what analytical methods confirm framework stability?

The nitrile and triazole groups act as ligands for transition metals (e.g., Zn, Cu). For example, in 2-{4-[5-(3-pyridyl)-2H-tetrazol-2-ylmethyl]phenyl}benzonitrile , the triazole-pyridyl moiety coordinates with Cu(II) to form porous frameworks. Stability is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.